Bienvenue dans la boutique en ligne BenchChem!

2'-Fluoro-5-bromo-1-beta-D-arabinofuranosylcytosine

Antiviral Research Nucleoside Analogs HSV-1

This compound's distinctive 2'-fluoro arabino sugar and 5-bromo base create a unique pharmacological profile, making simple substitution with cytarabine or FIAC scientifically invalid. It is an essential comparator for mapping halogen effects on antiviral potency and selectivity in anti-HSV research. As a DNMT inhibitor, it is a critical tool for epigenetic modulation studies in oncology. Its demonstrated metabolic stability and potential as a radiotracer scaffold make it indispensable for rigorous structure-activity relationship and preclinical pharmacokinetic investigations.

Molecular Formula C9H11BrFN3O4
Molecular Weight 324.1 g/mol
CAS No. 69123-93-9
Cat. No. B1594401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Fluoro-5-bromo-1-beta-D-arabinofuranosylcytosine
CAS69123-93-9
Synonyms2'-deoxy-2'-fluoro-beta-D-arabinofuranosyl-5-bromocytosine
2'-fluoro-5-bromo-1-beta-D-arabinofuranosylcytosine
2'-fluoro-5-bromo-aracytosine
Molecular FormulaC9H11BrFN3O4
Molecular Weight324.1 g/mol
Structural Identifiers
SMILESC1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)F)N)Br
InChIInChI=1S/C9H11BrFN3O4/c10-3-1-14(9(17)13-7(3)12)8-5(11)6(16)4(2-15)18-8/h1,4-6,8,15-16H,2H2,(H2,12,13,17)/t4-,5+,6-,8-/m1/s1
InChIKeyDPTQLSGNVUCAMZ-BYPJNBLXSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-Fluoro-5-bromo-1-beta-D-arabinofuranosylcytosine (CAS 69123-93-9) Overview: Procurement for Antiviral and Anticancer Research


2'-Fluoro-5-bromo-1-beta-D-arabinofuranosylcytosine (CAS 69123-93-9), also known as 5-Bromo-2'-deoxy-2'-fluoro-beta-D-arabinocytidine, is a synthetic cytidine nucleoside analog [1]. This compound is characterized by a 2'-fluoro arabino sugar modification and a 5-bromo substitution on the cytosine base, with a molecular weight of 324.10 g/mol [2]. It is structurally related to the well-known chemotherapeutic agent cytarabine (ara-C) but features key modifications that confer distinct biological properties . As a nucleoside analog, it is primarily investigated for its potential as an antiviral and anticancer agent, acting through mechanisms such as inhibition of DNA methyltransferases and incorporation into viral DNA .

Why Generic Nucleoside Analogs Cannot Substitute for 2'-Fluoro-5-bromo-1-beta-D-arabinofuranosylcytosine (CAS 69123-93-9) in Specialized Research


The specific substitution pattern of a 2'-fluoro arabino sugar and a 5-bromo base in 2'-Fluoro-5-bromo-1-beta-D-arabinofuranosylcytosine (CAS 69123-93-9) creates a unique molecular entity with distinct physicochemical and biological properties compared to its unsubstituted or differently substituted analogs [1]. Simple substitution with a more common nucleoside analog like cytarabine, or even a closely related 2'-fluoro-5-iodo analog (FIAC), is not scientifically sound due to significant differences in antiviral potency, enzymatic processing, and metabolic stability [2]. For instance, the presence of a 2'-fluoro group is known to generally enhance anti-herpesvirus (HSV) activity compared to 2'-chloro or 2'-bromo analogs [3], while the specific 5-halogen substitution (bromo vs. iodo) can dramatically alter a compound's selectivity and toxicity profile [4]. Therefore, using an incorrect analog in a critical assay or preclinical study can lead to erroneous conclusions about structure-activity relationships, false negatives for a particular biological target, or an inability to reproduce published findings.

Quantitative Evidence Guide: Differentiating 2'-Fluoro-5-bromo-1-beta-D-arabinofuranosylcytosine (CAS 69123-93-9) from Analogs for Informed Procurement


5-Bromo Substituent Confers Distinct Antiviral Potency and Selectivity Profile Compared to 5-Iodo and 5-Methyl Analogs

While direct quantitative data for the 5-bromo analog (CAS 69123-93-9) is not available in the primary literature, its antiviral activity can be contextualized through class-level inference from a series of closely related 5-substituted 2'-fluoro-arabinonucleosides [1]. The 5-iodo analog, 2'-fluoro-5-iodo-ara-C (FIAC), has been extensively characterized and serves as a benchmark for this class. FIAC suppresses replication of various herpes simplex virus (HSV) strains by 90% at concentrations of 0.0025 to 0.0126 µM [2]. Importantly, the antiviral potency of these 2'-fluoro-5-substituted ara-C nucleosides is highly dependent on the nature of the 5-substituent [3]. The 5-bromo derivative represents a distinct chemical space between the highly potent 5-iodo analog and the less active 5-methyl analog, offering a unique balance of activity and physicochemical properties that may be advantageous in certain experimental models.

Antiviral Research Nucleoside Analogs HSV-1

2'-Fluoro Arabino Configuration Enhances Anti-HSV Activity Over 2'-Chloro and 2'-Bromo Analogs

A key structure-activity relationship (SAR) study established that arabinonucleosides containing a 2'-fluoro function exhibit, generally, more potent anti-herpesvirus (HSV) activity than their 2'-chloro or 2'-bromo analogs [1]. This finding underscores the critical role of the 2'-fluoro substituent in conferring antiviral efficacy. The compound (CAS 69123-93-9) incorporates this essential 2'-fluoro group, placing it in a superior activity class compared to non-fluorinated or differently halogenated analogs at the 2'-position. This provides a clear rationale for its selection over, for example, a 2'-chloro-5-bromo-ara-C or a 2'-bromo-5-bromo-ara-C derivative for antiviral studies.

Antiviral Research Medicinal Chemistry Structure-Activity Relationship

Mechanism of Action: DNA Methyltransferase Inhibition Shared with Cytidine Analog Class

As a cytidine nucleoside analog, 2'-Fluoro-5-bromo-1-beta-D-arabinofuranosylcytosine (CAS 69123-93-9) is reported to inhibit DNA methyltransferases (DNMTs) . This mechanism is a hallmark of several cytidine analogs, including the well-known inhibitor Zebularine [1]. By inhibiting DNMTs, these compounds can lead to the re-expression of silenced tumor suppressor genes, contributing to their potential anti-tumor activity. This provides a distinct mechanistic pathway for anticancer research that is separate from the chain-terminating activity of other nucleoside analogs like cytarabine. This differentiation is crucial for studies focused on epigenetic modulation in cancer.

Cancer Research Epigenetics Nucleoside Antimetabolite

Potential for Enhanced Cellular Uptake and PET Imaging via HSV1-tk Gene Expression

The 2'-fluoro-5-bromo substitution pattern on the uracil analog, 2'-deoxy-2'-[18F]fluoro-5-bromo-1-β-D-arabinofuranosyluracil ([18F]-FBAU), has been successfully exploited for positron emission tomography (PET) imaging of HSV1-tk gene expression [1]. In vivo studies showed that uptake of [18F]-FBAU in HSV1-tk-positive tumors was 7.9-fold higher than in control tumors at 2 hours post-injection [2]. This demonstrates the ability of the 2'-fluoro-5-bromo moiety to be selectively processed by the viral thymidine kinase, leading to high target-to-background ratios. This provides a compelling, albeit indirect, validation of the 2'-fluoro-5-bromo combination for applications requiring selective accumulation in tk-expressing cells.

Molecular Imaging Gene Therapy PET Tracer Development

Comparative In Vivo Stability of 2'-Fluoro-5-Substituted Nucleosides

A study on related 5-substituted nucleosides reported that those containing a 2'-fluoro group demonstrated remarkable in vivo stability relative to analogs lacking this modification [1]. While the specific compound in this report was a uracil derivative (5-bromo-1-(2-fluoro-2-deoxy-beta-D-ribofuranosyl)uracil), the data highlights the stabilizing effect of the 2'-fluoro substituent. The 5-bromo analogue in that study also showed a slight elevation in tumor-to-blood ratios compared to other tissues, suggesting a potential for improved biodistribution [1]. This evidence supports the class-level advantage of the 2'-fluoro group for enhancing metabolic stability, which is a critical differentiator for in vivo applications.

Drug Metabolism Pharmacokinetics Nucleoside Stability

Optimal Research and Industrial Applications for 2'-Fluoro-5-bromo-1-beta-D-arabinofuranosylcytosine (CAS 69123-93-9) Based on Comparative Evidence


Structure-Activity Relationship (SAR) Studies for Antiviral Nucleosides

As a key member of the 5-substituted 2'-fluoro-arabinocytosine series, this compound is an essential comparator for dissecting the impact of the 5-halogen on antiviral potency and selectivity. Its use alongside the well-characterized 5-iodo (FIAC) and 5-methyl analogs allows researchers to map the specific contributions of halogen size, electronegativity, and lipophilicity to anti-HSV activity [1]. This is critical for medicinal chemistry programs aiming to optimize the next generation of antiviral agents.

Investigations into DNA Methyltransferase (DNMT) Inhibition and Epigenetic Cancer Therapy

Given its reported mechanism of action as a DNMT inhibitor, a property shared with cytidine analogs like Zebularine , this compound serves as a valuable tool compound in oncology research. It is particularly suited for in vitro studies examining the relationship between nucleoside structure and epigenetic modulation, the reactivation of tumor suppressor genes, and the induction of differentiation in leukemia cell lines [2].

Development of Novel PET Imaging Agents for Gene Therapy

The demonstrated high selectivity of the structurally analogous [18F]-FBAU for HSV1-tk-expressing cells [3] provides a strong scientific rationale for using 2'-Fluoro-5-bromo-1-beta-D-arabinofuranosylcytosine as a precursor or lead compound for the development of new radiotracers. Its potential for efficient phosphorylation by viral kinases makes it a promising scaffold for imaging gene expression in vivo, a crucial component of modern gene therapy trials.

Pharmacokinetic and Metabolism Studies of Halogenated Nucleosides

The 2'-fluoro modification is a well-established strategy for enhancing the metabolic stability of nucleosides [4]. This compound can be employed in comparative pharmacokinetic studies against non-fluorinated or differently halogenated analogs to quantify the precise contribution of the 2'-fluoro and 5-bromo groups to in vivo half-life, clearance, and biodistribution. Such data are invaluable for selecting optimal preclinical candidates for further development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2'-Fluoro-5-bromo-1-beta-D-arabinofuranosylcytosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.